Naproxen sodium

Descripción general

Descripción

Naproxeno Sódico es un fármaco antiinflamatorio no esteroideo (AINE) que se usa comúnmente para tratar el dolor, la inflamación y la fiebre. Es particularmente eficaz para controlar afecciones como la artritis reumatoide, la osteoartritis, la espondilitis anquilosante, la tendinitis, la bursitis, la gota aguda y la dismenorrea primaria . El naproxeno sódico funciona inhibiendo la producción de prostaglandinas, que son mediadores de la inflamación y el dolor .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El naproxeno sódico se puede sintetizar mediante varios métodos. Un enfoque común implica la esterificación del ácido 2-(6-metoxinaftalen-2-il)propanoico con metanol, seguido de hidrólisis para producir naproxeno . La forma de sal sódica se obtiene luego neutralizando el naproxeno con hidróxido de sodio .

Métodos de producción industrial: La producción industrial de naproxeno sódico generalmente involucra procesos de esterificación e hidrólisis a gran escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El producto final a menudo se formula en tabletas, cápsulas o suspensiones para administración oral .

Análisis De Reacciones Químicas

Tipos de reacciones: El naproxeno sódico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El naproxeno se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: El naproxeno puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.

Sustitución: A menudo se emplean nucleófilos fuertes como el metóxido de sodio.

Principales productos formados:

Oxidación: Metabolitos oxidados del naproxeno.

Reducción: Formas reducidas de naproxeno.

Sustitución: Derivados sustituidos de naproxeno.

Aplicaciones Científicas De Investigación

El naproxeno sódico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la síntesis y las reacciones de AINE.

Biología: Se investigó por sus efectos en los procesos celulares y las vías de inflamación.

Medicina: Ampliamente utilizado en la investigación clínica para el manejo del dolor y los tratamientos antiinflamatorios.

Industria: Empleado en la formulación de varios productos farmacéuticos

Mecanismo De Acción

El naproxeno sódico ejerce sus efectos inhibiendo las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2. Estas enzimas son responsables de la conversión del ácido araquidónico en prostaglandinas, que son mediadores de la inflamación y el dolor. Al bloquear las enzimas COX, el naproxeno sódico reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación .

Compuestos similares:

Ibuprofeno: Otro AINE con propiedades antiinflamatorias y analgésicas similares.

Ácido mefenámico: Se utiliza para aliviar el dolor y tiene un mecanismo de acción similar.

Acetaminofén: Si bien no es un AINE, a menudo se compara por sus efectos analgésicos

Singularidad del naproxeno sódico:

Vida media más larga: El naproxeno sódico tiene una vida media más larga en comparación con el ibuprofeno, lo que permite una dosificación menos frecuente.

Absorción rápida: La forma de sal sódica se absorbe más rápidamente que la forma base, proporcionando un alivio más rápido.

Riesgo gastrointestinal más bajo: En comparación con otros AINE, el naproxeno sódico tiene un riesgo relativamente bajo de efectos secundarios gastrointestinales.

El naproxeno sódico destaca por su equilibrio de eficacia, seguridad y conveniencia, lo que lo convierte en una opción preferida para muchos pacientes y profesionales de la salud.

Comparación Con Compuestos Similares

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Mefenamic Acid: Used for pain relief and has a similar mechanism of action.

Acetaminophen: While not an NSAID, it is often compared for its analgesic effects

Uniqueness of Naproxen Sodium:

Longer Half-Life: this compound has a longer half-life compared to Ibuprofen, allowing for less frequent dosing.

Rapid Absorption: The sodium salt form is absorbed more quickly than the base form, providing faster relief.

Lower Gastrointestinal Risk: Compared to some other NSAIDs, this compound has a relatively lower risk of gastrointestinal side effects.

This compound stands out due to its balance of efficacy, safety, and convenience, making it a preferred choice for many patients and healthcare providers.

Actividad Biológica

Naproxen sodium, a non-selective cyclooxygenase (COX) inhibitor, has garnered attention for its biological activity, particularly in terms of its anti-inflammatory, analgesic, and antipyretic effects. This article delves into the compound's mechanisms, efficacy in clinical settings, and emerging research findings.

Chemical Profile

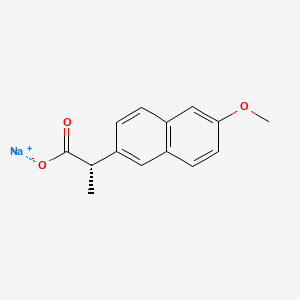

- Chemical Name : (2S)-2-(6-Methoxy-2-naphthyl)propanoic acid sodium salt

- CAS Number : 26159-34-2

- Molecular Formula : C₁₄H₁₃NaO₃

- Purity : ≥99% .

This compound exerts its biological effects primarily through the inhibition of COX enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, this compound effectively reduces inflammation and alleviates pain. Additionally, it has been observed to possess neuroprotective properties against oxidative stress and cognitive impairment induced by agents like colchicine .

Pain Relief

A meta-analysis of several clinical trials has demonstrated the efficacy of this compound in providing pain relief:

- This compound 550 mg vs. Placebo :

- This compound 440 mg vs. Placebo :

- This compound 220 mg vs. Placebo :

These findings indicate that this compound is significantly more effective than placebo in managing postoperative pain.

Safety Profile

Across various studies, the safety profile of this compound has been favorable:

- Approximately 83% of patients reported no adverse events.

- The incidence rates of adverse events were similar between this compound and placebo groups .

Antibacterial Activity

Recent studies have explored the antibacterial potential of this compound:

- Naproxen exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values recorded at:

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Enterococcus faecalis | 4 |

| Escherichia coli | NC |

| Klebsiella pneumoniae | NC |

NC indicates no change or activity observed .

These findings suggest that this compound could be a candidate for further research as a potential novel antibiotic against certain Gram-positive infections.

Propiedades

IUPAC Name |

sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBRNDSHEYLDJV-FVGYRXGTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045576 | |

| Record name | Naproxen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26159-34-2 | |

| Record name | Naproxen sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (-)-2-(6-methoxy-2-naphthyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TN87S3A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.